molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No. B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

To a solution of 5-bromo-2-chloro-4-hydroxybenzonitrile (7.0 g, 30.11 mmol) in DMF (70 mL) was added cesium carbonate (19.62 g, 60.22 mmol, GLR Scientific) and MeI (3.74 mL, 60.22 mmol, Spectrochem). The reaction mixture was stirred at room temperature for 16 h. The reaction mixture was quenched with ice cold water (500 mL) and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude compound which was purified by column chromatography (silica gel 100-200 mesh and 0-4% EtOAc in hexane) to obtain 5-bromo-2-chloro-4-methoxybenzonitrile (5.5 g, 74.1%) as white solid. m/z (ESI) N/A (no ionization observed).
Quantity
7 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.62 g
Type
reactant
Reaction Step One
Name
Quantity
3.74 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8].[C:12](=O)([O-])[O-].[Cs+].[Cs+].CI>CN(C=O)C>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)O
Name
cesium carbonate
Quantity
19.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3.74 mL
Type
reactant
Smiles
CI
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice cold water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel 100-200 mesh and 0-4% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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